Ozolinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ozolinone involves the formation of a thiazolidinone ring. One of the conventional methods for preparing thiazolidinones includes high-temperature conditions, the use of organic solvents, and expensive catalysts . a more eco-friendly approach has been developed using mechanochemical methods that do not require harmful or expensive reagents and organic solvents . This method involves grinding the reactants in a mortar and pestle, resulting in a highly efficient and environmentally friendly synthesis .
Industrial Production Methods: the principles of green chemistry and mechanochemical synthesis could be applied to scale up the production of this compound in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: Ozolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the thiazolidinone ring and the piperidine moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups involved .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
In chemistry, ozolinone is used as a model compound to study the effects of diuretics on renal function . In biology, it has been investigated for its effects on renal tubular and glomerular functions . In medicine, this compound’s diuretic properties have been explored for potential therapeutic applications . In industry, this compound’s synthesis and reactions serve as examples of green chemistry principles .
Mechanism of Action
Ozolinone exerts its effects by increasing urine volume and urinary sodium excretion while decreasing fractional tubular sodium reabsorption . It acts on the renal tubular epithelium, particularly in the loops of Henle, to inhibit sodium and potassium reabsorption . The mechanism involves an increase in glomerular capillary pressure and renal blood flow, leading to enhanced diuresis . The stereospecificity of this compound’s diuretic action has also been observed, with the levorotatory isomer showing greater efficacy .
Comparison with Similar Compounds
Ozolinone is similar to other loop diuretics, such as furosemide and etozoline . it differs in its chemical structure and specific effects on renal function . Unlike furosemide, this compound does not affect proximal tubular bicarbonate reabsorption . Etozoline, a prodrug of this compound, is metabolized to this compound in the body . The unique aspects of this compound include its specific renal actions and the stereospecificity of its diuretic effects .
List of Similar Compounds:- Furosemide
- Etozoline
- Bumetanide
- Torsemide
Properties
CAS No. |
56784-39-5 |
---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |
InChI Key |
NQFBZYYUAFJYNS-FPLPWBNLSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |
SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Appearance |
Solid powder |
67565-42-8 67565-44-0 56784-39-5 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid ozolinone ozolinone, (Z)-(+)-isomer ozolinone, (Z)-(-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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